molecular formula C17H18O3 B4330836 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone

1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone

Cat. No. B4330836
M. Wt: 270.32 g/mol
InChI Key: KHMYHFALGFJOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity among researchers due to its potential applications in scientific research. MMB-2201 has a similar structure to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their effects on the endocannabinoid system.

Mechanism of Action

1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. Activation of these receptors can lead to a variety of effects, including altered perception, mood changes, and immune system modulation.
Biochemical and Physiological Effects:
Studies have shown that 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone can produce a range of effects on the body, including increased heart rate, decreased body temperature, and altered motor coordination. 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone has also been shown to have analgesic properties, potentially making it useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone in scientific research is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on the endocannabinoid system with high specificity. However, one limitation of using 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone in lab experiments is its potential for abuse and dependence, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone. One area of interest is studying the long-term effects of synthetic cannabinoids on the endocannabinoid system and the body as a whole. Additionally, researchers may investigate the potential therapeutic applications of 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone, such as in the treatment of chronic pain or other conditions. Finally, further studies may be conducted to better understand the potential risks and benefits of using synthetic cannabinoids like 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone in scientific research.

Scientific Research Applications

1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. The endocannabinoid system is a complex signaling pathway involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Synthetic cannabinoids like 1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}ethanone can activate the cannabinoid receptors in the endocannabinoid system, leading to a wide range of effects.

properties

IUPAC Name

1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12-4-6-14(7-5-12)11-20-16-9-8-15(13(2)18)10-17(16)19-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMYHFALGFJOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethanone, 1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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